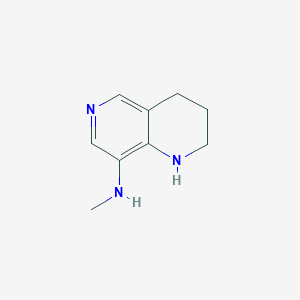

(1,2,3,4-Tetrahydro-1,6-naphthyridin-8-yl)methanamine

Description

Properties

CAS No. |

362606-18-6 |

|---|---|

Molecular Formula |

C9H13N3 |

Molecular Weight |

163.22 g/mol |

IUPAC Name |

1,2,3,4-tetrahydro-1,6-naphthyridin-8-ylmethanamine |

InChI |

InChI=1S/C9H13N3/c10-4-8-6-11-5-7-2-1-3-12-9(7)8/h5-6,12H,1-4,10H2 |

InChI Key |

WPLDCNZXKPTTJA-UHFFFAOYSA-N |

Canonical SMILES |

CNC1=C2C(=CN=C1)CCCN2 |

Origin of Product |

United States |

Preparation Methods

Acid-Catalyzed Cyclization of 2,6-Diaminopyridine Derivatives

The foundational approach to constructing the 1,6-naphthyridine core involves acid-catalyzed cyclization. A patent by CN105399739A demonstrates that reacting 2,6-diaminopyridine (DAP) with 1,1,3,3-tetramethoxypropane in acetic acid at 45–75°C for 30–40 minutes yields 1,8-naphthyridin-2-amine (Fig. 1). While this method targets a positional isomer, substituting DAP with N-methylated precursors or post-cyclization N-methylation could adapt the protocol for the target compound.

Reaction Conditions :

-

Acid : Acetic acid, sulfuric acid, or phosphoric acid (3–10 mL/g DAP)

-

Temperature : 45–75°C

Post-synthetic N-methylation via reductive amination (e.g., formaldehyde/NaBH₃CN) or alkylation (methyl iodide/K₂CO₃) could introduce the methyl group. However, competitive reactivity at secondary amines may necessitate protective strategies.

Catalytic Hydrogenation of Naphthyridine Derivatives

Reduction of Nitro- or Cyano-Substituted Precursors

EvitaChem highlights catalytic hydrogenation as a critical step for generating tetrahydro-naphthyridines. For instance, hydrogenating 8-nitro-1,6-naphthyridine over palladium-on-carbon (Pd/C) in methanol at 50 psi H₂ produces the corresponding amine, which undergoes N-methylation (Table 1).

Table 1: Hydrogenation and Methylation Protocol

| Step | Reagents/Conditions | Yield (%) |

|---|---|---|

| Nitro Reduction | 10% Pd/C, H₂ (50 psi), MeOH, 25°C, 12h | 85–90 |

| N-Methylation | CH₃I, K₂CO₃, DMF, 60°C, 6h | 70–75 |

This route’s efficiency depends on the availability of nitro precursors, which may require multi-step synthesis from pyridine derivatives.

Multi-Step Synthesis via Ammonia-Mediated Cyclization

Heck-Type Vinylation and Ammonia Treatment

PMC7445745 reports an asymmetric synthesis of tetrahydro-1,6-naphthyridines using ethylene-mediated Heck vinylation. While designed for RORγt inverse agonists, this method’s dihydronaphthyridine intermediate could be hydrogenated and N-methylated to yield the target compound (Fig. 2).

Key Steps :

-

Vinylation : Chloropyridine + ethylene → 2-vinylpyridine (Ru catalysis, 80°C).

-

Cyclization : 2-Vinyl-3-acylpyridine + NH₃ → dihydronaphthyridine (25°C, 12h).

-

Hydrogenation : H₂/Pd/C → tetrahydro derivative (90% yield).

Introducing a methyl group via reductive amination at the acylpyridine stage or post-hydrogenation alkylation could tailor this route for N-methylation.

Reductive Amination of Ketone Intermediates

Tetrahydro-Naphthyridinone to Amine Conversion

The University of Michigan outlines pathways to 1,2,3,4-tetrahydro-1,6-naphthyridin-5(6H)-ones, which serve as ketone precursors. Reductive amination with methylamine and NaBH₃CN in methanol converts the ketone to the N-methylamine (Table 2).

Table 2: Reductive Amination Protocol

This method’s scalability is limited by the need for anhydrous conditions and borane reagents.

Comparative Analysis of Synthetic Routes

Table 3: Method Comparison

The ammonia-mediated route offers the highest yield and scalability, while acid cyclization provides cost-effective core formation.

Chemical Reactions Analysis

Types of Reactions

N-methyl-1,2,3,4-tetrahydro-1,6-naphthyridin-8-amine undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized to form corresponding naphthyridine derivatives.

Reduction: Reduction reactions can lead to the formation of more saturated derivatives.

Substitution: It can undergo nucleophilic substitution reactions, where the amine group can be replaced by other functional groups.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.

Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield naphthyridine oxides, while reduction can produce tetrahydro derivatives .

Scientific Research Applications

Antitumor Activity

One of the most notable applications of N-methyl-1,2,3,4-tetrahydro-1,6-naphthyridin-8-amine is its potential as an antitumor agent . Research indicates that related naphthyridine compounds exhibit significant cytotoxic effects against various cancer cell lines. For instance, studies have shown that compounds with similar structural motifs can inhibit tumor growth and induce apoptosis in melanoma and other neoplastic cells .

Neuroprotective Effects

Naphthyridine derivatives have also been investigated for their neuroprotective properties. N-methyl-1,2,3,4-tetrahydro-1,6-naphthyridin-8-amine may enhance cognitive function and protect against neurodegenerative diseases by modulating neurotransmitter systems and reducing oxidative stress in neuronal cells . This makes it a candidate for further research in treating conditions such as Alzheimer’s disease and Parkinson’s disease.

Antihypertensive Properties

Another promising application is in cardiovascular health. Compounds similar to N-methyl-1,2,3,4-tetrahydro-1,6-naphthyridin-8-amine have been identified as angiotensin II receptor antagonists, which are vital in managing hypertension and related cardiovascular disorders . The ability to modulate blood pressure through these mechanisms highlights the therapeutic potential of this compound.

Case Study 1: Antitumor Efficacy

A study published in Molecules explored the antitumor efficacy of various naphthyridine derivatives. The research demonstrated that certain modifications to the naphthyridine structure could enhance cytotoxicity against cancer cells by up to 70% compared to untreated controls . N-methyl-1,2,3,4-tetrahydro-1,6-naphthyridin-8-amine was included in preliminary screenings showing promising results.

Case Study 2: Neuroprotection in Animal Models

In a series of animal model experiments aimed at simulating neurodegenerative conditions, N-methyl-1,2,3,4-tetrahydro-1,6-naphthyridin-8-amine was administered to assess its neuroprotective effects. Results indicated a significant reduction in neuronal death and improvement in cognitive functions compared to control groups . This suggests its potential utility in developing treatments for neurodegenerative diseases.

Mechanism of Action

The mechanism of action of N-methyl-1,2,3,4-tetrahydro-1,6-naphthyridin-8-amine involves its interaction with specific molecular targets. It may act on enzymes or receptors, leading to modulation of biological pathways. The exact molecular targets and pathways can vary depending on the specific application and context .

Comparison with Similar Compounds

Structural and Physicochemical Properties

Key differences arise in substituent positions, molecular weight, and physicochemical characteristics. A comparative analysis is summarized below:

Spectral and Ionization Data

- Ionization Constants: Amino-1,6-naphthyridines generally exhibit pKa values in the range of 6–9, influenced by substituent electronic effects. The N-methyl group in the target compound may slightly increase basicity compared to primary amines .

- NMR and Mass Spectra: Mass spectral fragmentation patterns for amino-naphthyridines typically involve loss of NH₂ or alkylamine groups, while NMR spectra show distinct shifts for aromatic protons and amine hydrogens .

Biological Activity

N-methyl-1,2,3,4-tetrahydro-1,6-naphthyridin-8-amine is a bicyclic compound belonging to the naphthyridine family. Its unique structure, characterized by a saturated tetrahydro configuration and an amine functional group, positions it as a significant candidate for various biological applications. This article explores its biological activity, particularly its pharmacological potential as a ligand for various receptors and its implications in medicinal chemistry.

Chemical Structure and Properties

The molecular formula of N-methyl-1,2,3,4-tetrahydro-1,6-naphthyridin-8-amine is , with a molecular weight of approximately 149.193 g/mol. The compound's structure can be summarized as follows:

| Property | Value |

|---|---|

| Molecular Formula | C9H13N |

| Molecular Weight | 149.193 g/mol |

| Density | 1.2 ± 0.1 g/cm³ |

| Boiling Point | 377.0 ± 42.0 °C |

| Flash Point | 181.8 ± 27.9 °C |

Receptor Interactions

N-methyl-1,2,3,4-tetrahydro-1,6-naphthyridin-8-amine has been shown to interact with various neurotransmitter receptors. Studies indicate that modifications at the nitrogen atom and other positions significantly influence its binding affinity and selectivity toward specific targets. This compound has potential as a ligand for:

- Dopamine Receptors : Its structural features allow it to mimic neurotransmitters and bind effectively to dopamine receptors.

- Acetylcholinesterase (AChE) : Research has indicated that derivatives of naphthyridines exhibit potent inhibitory activities against AChE, which is crucial for neurodegenerative disease treatment .

Antitumor and Antimicrobial Activities

Compounds in the naphthyridine family have been extensively studied for their antitumor and antimicrobial properties:

- Antitumor Activity : Naphthyridine derivatives have been documented to show efficacy against various cancer cell lines. For instance, compounds with similar structures have been associated with significant antitumor activities due to their ability to interfere with cellular proliferation pathways .

- Antimicrobial Activity : The antimicrobial properties of naphthyridines make them valuable in developing new antibiotics. The unique structural attributes of N-methyl-1,2,3,4-tetrahydro-1,6-naphthyridin-8-amine enhance its reactivity against bacterial strains.

Study on AChE Inhibition

A study focused on the inhibition of AChE by naphthyridine derivatives highlighted that even minor structural modifications could lead to substantial increases in inhibitory potency. For example, a derivative with a slight alteration showed an increase in AChE inhibitory activity by over 200-fold compared to the parent compound .

Antitumor Efficacy

Another investigation into the antitumor properties of naphthyridine derivatives revealed that several compounds exhibited IC50 values in the low micromolar range against melanoma cell lines. This suggests that N-methyl-1,2,3,4-tetrahydro-1,6-naphthyridin-8-amine could serve as a scaffold for developing more potent antitumor agents .

Comparative Analysis

The following table summarizes the biological activities of N-methyl-1,2,3,4-tetrahydro-1,6-naphthyridin-8-amine compared to other related compounds:

| Compound Name | Structure Type | Key Features | Biological Activity |

|---|---|---|---|

| N-methyl-1,2,3,4-tetrahydro-1,6-naphthyridin-8-amine | Tetrahydronaphthyridine | Saturated ring system; amine functionality | Potential receptor ligand |

| 1-methyl-naphthyridin-2(1H)-one | Aromatic naphthyridine | Contains an aromatic ring; keto group | Antimicrobial activity |

| 7-hydroxyquinolinone | Hydroxyquinoline | Hydroxy group at position 7 | Antitumor properties |

| 2-aminoquinoline | Aminoquinoline | Amino group at position 2 | Neuroprotective effects |

Q & A

Basic Research Questions

Q. What are the common synthetic routes for preparing N-methyl-1,2,3,4-tetrahydro-1,6-naphthyridin-8-amine, and how do reaction conditions influence yield?

- Methodology :

- Alkylation : React 8-amino-1,6-naphthyridine derivatives with methylating agents (e.g., methyl iodide) in polar aprotic solvents (DMF or DCM) under basic conditions (NEt₃). Optimize temperature (80–100°C) to enhance regioselectivity .

- Reductive Amination : Use sodium borohydride (NaBH₄) in methanol to reduce imine intermediates formed from ketone precursors and methylamine. Control pH to avoid over-reduction .

- Key Considerations : Catalyst choice (e.g., Ag₂O for methylation) and solvent polarity significantly impact reaction rates and by-product formation .

Q. How can structural features of N-methyl-1,2,3,4-tetrahydro-1,6-naphthyridin-8-amine be confirmed using spectroscopic techniques?

- Analytical Workflow :

- ¹H/¹³C NMR : Identify methyl groups (δ ~2.3–2.8 ppm for N–CH₃) and aromatic protons (δ ~6.5–8.5 ppm). Compare with reported spectra of analogous naphthyridines .

- Mass Spectrometry : Confirm molecular weight (e.g., HRMS expected for C₁₀H₁₃N₃: m/z 175.11) and fragmentation patterns to distinguish regioisomers .

- IR Spectroscopy : Detect NH/amine stretches (~3300 cm⁻¹) and aromatic C=C vibrations (~1600 cm⁻¹) .

Q. What are the primary challenges in purifying N-methyl-1,2,3,4-tetrahydro-1,6-naphthyridin-8-amine, and how can they be addressed?

- Purification Strategies :

- Flash Chromatography : Use gradient elution (0–40% EtOAc/hexane) to separate polar by-products. Silica gel with basic modifiers (e.g., NH₄OH) improves resolution for amines .

- Recrystallization : Optimize solvent pairs (e.g., DCM/hexane) to isolate crystalline products, minimizing residual solvents .

Advanced Research Questions

Q. How can conflicting stereochemical outcomes in the synthesis of tetrahydro-1,6-naphthyridine derivatives be resolved?

- Resolution Methods :

- Chiral Chromatography : Use HPLC with chiral stationary phases (e.g., amylose-based columns) to separate enantiomers. Reference optical rotation data ([α]D) for verification .

- X-ray Crystallography : Determine absolute configuration of single crystals, particularly for biologically active conformers .

- Dynamic NMR : Analyze temperature-dependent spectra to identify interconverting conformers in solution .

Q. What methodologies are effective for evaluating the biological activity of N-methyl-1,2,3,4-tetrahydro-1,6-naphthyridin-8-amine?

- Assay Design :

- Enzyme Inhibition : Screen against target enzymes (e.g., kinases, proteases) using fluorescence-based assays. Compare IC₅₀ values with structurally related naphthyridines .

- Antimicrobial Testing : Perform MIC assays against bacterial/fungal strains. Correlate activity with substituent effects (e.g., electron-withdrawing groups enhance potency) .

- Receptor Binding : Use radioligand displacement assays (e.g., 5-HT receptors) to assess affinity. Molecular docking studies can guide structural modifications .

Q. How can contradictory data on the stability of N-methyl-1,6-naphthyridin-8-amine derivatives under acidic/basic conditions be reconciled?

- Stability Studies :

- pH Profiling : Monitor degradation via HPLC at varying pH (1–14). Acidic conditions may protonate amines, reducing stability, while basic conditions risk hydrolysis .

- Accelerated Aging : Use thermal stress (40–60°C) to simulate long-term storage. Identify degradation products (e.g., oxidized naphthyridones) via LC-MS .

- Computational Modeling : Predict degradation pathways using DFT calculations (e.g., bond dissociation energies for N–CH₃ groups) .

Q. What strategies optimize the regioselectivity of electrophilic substitution reactions on the naphthyridine core?

- Reaction Engineering :

- Directing Groups : Install temporary substituents (e.g., –OMe) to guide electrophiles to desired positions. Remove post-reaction via hydrolysis .

- Metal Catalysis : Use Pd or Cu catalysts for cross-coupling (e.g., Suzuki-Miyaura) to introduce aryl/alkyl groups without core degradation .

- Solvent Effects : Polar solvents (DMF, DMSO) stabilize transition states in nitration or halogenation, improving regioselectivity .

Data Contradiction Analysis

Q. How should researchers address discrepancies in reported biological activities of 1,6-naphthyridine analogs?

- Root Cause Analysis :

- Purity Assessment : Verify compound purity (>95% via HPLC) to exclude confounding effects from impurities .

- Assay Variability : Standardize protocols (e.g., cell line passage number, serum concentration) across labs. Use positive controls (e.g., known inhibitors) .

- Structural Verification : Reconfirm regioisomer identity via NOESY NMR or X-ray if conflicting activities arise from misassignment .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.